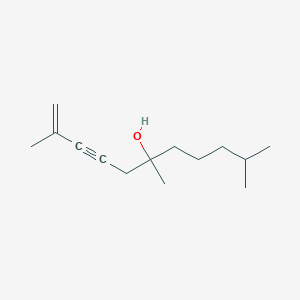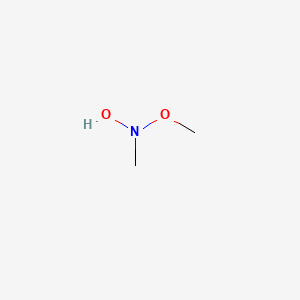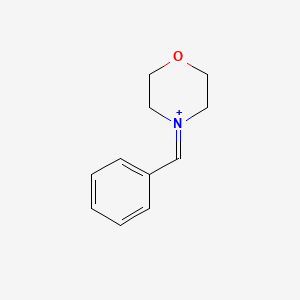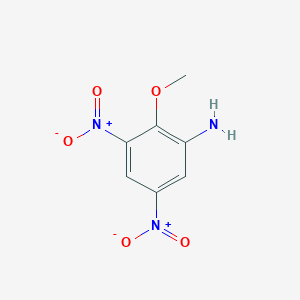
Diethyl(dimethyl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(dimethyl)phosphanium perchlorate is an organophosphorus compound with the molecular formula C6H16ClO4P It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl(dimethyl)phosphanium perchlorate can be synthesized through the reaction of diethyl(dimethyl)phosphine with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety and yield. The general reaction is as follows:
(C2H5)2(CH3)2P+HClO4→(C2H5)2(CH3)2P+ClO4−
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The reaction is typically carried out in specialized reactors designed to handle such hazardous materials.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(dimethyl)phosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Diethyl(dimethyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylphosphine: Another quaternary phosphonium salt with similar reactivity.
Tetramethylphosphonium chloride: A related compound with different alkyl groups attached to the phosphorus atom.
Uniqueness
Diethyl(dimethyl)phosphanium perchlorate is unique due to its specific combination of ethyl and methyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity compared to other phosphonium salts.
Eigenschaften
| 111928-14-4 | |
Molekularformel |
C6H16ClO4P |
Molekulargewicht |
218.61 g/mol |
IUPAC-Name |
diethyl(dimethyl)phosphanium;perchlorate |
InChI |
InChI=1S/C6H16P.ClHO4/c1-5-7(3,4)6-2;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
NJZIHFFGEVVWJN-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](C)(C)CC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)


![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
